molecular formula C12H14N2O3 B181437 (S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid CAS No. 16730-11-3

(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid

Cat. No. B181437
CAS RN: 16730-11-3
M. Wt: 234.25 g/mol
InChI Key: ASMBUJRMSWTSLE-JTQLQIEISA-N
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Description

“(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 16730-11-3. It has a molecular weight of 234.25 . The IUPAC name for this compound is (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O3/c1-17-8-2-3-9-7 (4-10 (13)12 (15)16)6-14-11 (9)5-8/h2-3,5-6,10,14H,4,13H2,1H3, (H,15,16)/t10-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Melatonin Biosynthesis and Regulation

Melatonin, a crucial indoleamine, plays a pivotal role in regulating circadian rhythms and sleep patterns. It is synthesized from L-tryptophan via several enzymatic steps, including the conversion of 5-hydroxy-L-tryptophan to melatonin. 6-METHOXY-L-TRYPTOPHAN contributes to this pathway by serving as an intermediate. Researchers investigate its impact on melatonin production and its potential as a dietary supplement or medicine .

Tyrosinase Inhibition for Skin Health

Tyrosinase, a key enzyme in melanin biosynthesis, controls skin pigmentation. 6-Hydroxy-L-tryptophan , derived from 6-METHOXY-L-TRYPTOPHAN , has been identified as a potent tyrosinase inhibitor. By reducing melanin deposition, it may help maintain healthy skin, prevent mottles, and reduce freckles. The inhibition of tyrosinase is essential for cosmetic and dermatological applications .

Antioxidant Properties

Melatonin, including its precursor 6-METHOXY-L-TRYPTOPHAN , acts as a powerful endogenous antioxidant. It scavenges free radicals, protects against oxidative stress, and contributes to overall cellular health. Researchers explore its potential in combating oxidative damage, aging, and various diseases .

Neuroprotective Effects

Melatonin has neuroprotective properties, shielding neurons from damage caused by inflammation, oxidative stress, and excitotoxicity6-METHOXY-L-TRYPTOPHAN may contribute to these effects, making it relevant in neurobiology and potential therapeutic strategies for neurodegenerative disorders .

Plant Growth and Stress Responses

Melatonin influences plant growth, development, and stress responses. Researchers study its role in seed germination, root elongation, and defense against environmental stressors6-METHOXY-L-TRYPTOPHAN may impact these processes, providing insights into plant physiology and agriculture .

Biotechnological Applications

The biosynthesis of melatonin using microbial cell factories, such as engineered Escherichia coli , offers an economical and sustainable approach. By optimizing genes from different melatonin synthesis pathways, including 6-METHOXY-L-TRYPTOPHAN , researchers aim to enhance melatonin production for various applications .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMBUJRMSWTSLE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572504
Record name 6-Methoxy-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16730-11-3
Record name 6-Methoxy-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 6-methoxy-L-tryptophan in synthesizing fumitremorgin analogs?

A1: 6-Methoxy-L-tryptophan serves as a key starting material in the synthesis of fumitremorgin B analogs. The research paper highlights its use in a multi-step synthesis that ultimately leads to the creation of 13-epi-tetrahydrofumitremorgin B and 17-bromo-13-epi-tetrahydro-fumitremorgin B []. These compounds are structurally similar to fumitremorgin B, a mycotoxin with potential biological activities. Utilizing 6-methoxy-L-tryptophan allows researchers to build the core pentacyclic ring system found in fumitremorgins and explore the structure-activity relationships of these molecules.

Q2: How is 6-methoxy-L-tryptophan incorporated into the pentacyclic ring system of fumitremorgin analogs?

A2: The synthesis begins with a Pictet-Spengler reaction between 6-methoxy-L-tryptophan methyl ester and isovaleraldehyde. This reaction forms the cis-tetrahydro-β-carboline structure, which is a crucial intermediate. Further condensation with N-benzyloxycarbonyl-L-proline, followed by deprotection, leads to the formation of the desired cis-cis-pentacyclic ring system, mimicking the core structure of fumitremorgins [].

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